![molecular formula C22H23N3O2 B1665153 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide CAS No. 139051-89-1](/img/structure/B1665153.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AQRA 721, also known as N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzobbenzazepine-11-carboxamide, is a selective muscarinic antagonist with high affinity for M1- and M3-receptors . It is primarily used as a bronchodilator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AQRA 721 involves the reaction of 5H-dibenz[b,e]azepine-11-carboxamide with N-1-azabicyclo[2.2.2]oct-3-yl-6,11-dihydro-6-oxo . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of AQRA 721 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
AQRA 721 undergoes various chemical reactions, including:
Oxidation: AQRA 721 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert AQRA 721 into its reduced forms.
Substitution: AQRA 721 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of AQRA 721, which can have different pharmacological properties .
Scientific Research Applications
AQRA 721 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of muscarinic antagonists.
Biology: Employed in research to understand the role of muscarinic receptors in biological systems.
Medicine: Investigated for its potential use as a bronchodilator in the treatment of respiratory conditions.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors
Mechanism of Action
AQRA 721 exerts its effects by selectively binding to muscarinic M1- and M3-receptors, thereby inhibiting their activity . This inhibition leads to bronchodilation, making it useful in the treatment of respiratory conditions . The molecular targets involved include the muscarinic receptors, and the pathways affected are those related to bronchoconstriction and airway resistance .
Comparison with Similar Compounds
Similar Compounds
Ipratropium Bromide: Another muscarinic antagonist used as a bronchodilator.
Tiotropium Bromide: A long-acting muscarinic antagonist with similar applications.
Aclidinium Bromide: Used for the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness
AQRA 721 is unique due to its high selectivity for M1- and M3-receptors, which provides a targeted approach to bronchodilation with potentially fewer side effects compared to other muscarinic antagonists .
Properties
CAS No. |
139051-89-1 |
|---|---|
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-21-16-6-2-1-5-15(16)20(17-7-3-4-8-18(17)23-21)22(27)24-19-13-25-11-9-14(19)10-12-25/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,27) |
InChI Key |
UDOYPNBXGCVNFY-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQ-RA 721 AQ-RA-721 AQRA 721 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



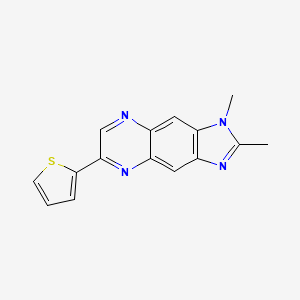

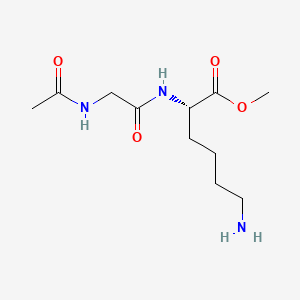
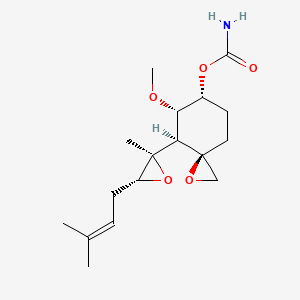
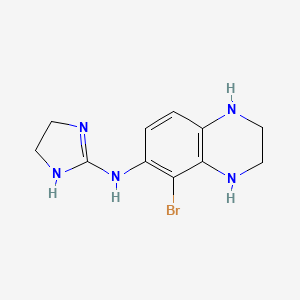
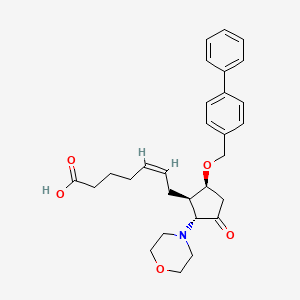

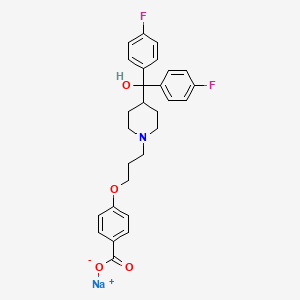
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)

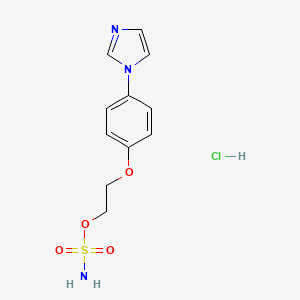
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)
